Oxadiazoles, including 2-propyl-1,3,4-oxadiazole, are derived from the cyclization of hydrazides with carboxylic acids or acid chlorides. The classification of 2-propyl-1,3,4-oxadiazole is based on its structural characteristics as a substituted oxadiazole. The presence of the propyl group contributes to its unique chemical properties and potential biological activities.
The synthesis of 2-propyl-1,3,4-oxadiazole can be achieved through several methods:
The molecular structure of 2-propyl-1,3,4-oxadiazole can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
2-Propyl-1,3,4-oxadiazole participates in various chemical reactions:
The mechanism of action for compounds containing the oxadiazole moiety often involves interaction with specific biological targets:
The physical and chemical properties of 2-propyl-1,3,4-oxadiazole include:
2-Propyl-1,3,4-oxadiazole has several notable applications:
1,3,4-Oxadiazoles are five-membered heterocyclic rings featuring one oxygen atom and two nitrogen atoms within an aromatic system. These compounds are characterized by significant electron-deficient properties due to the electron-withdrawing nature of the annular nitrogen atoms, which reduces electron density at the carbon positions (C2/C5). This electronic configuration enhances their metabolic stability and enables diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets. The 1,3,4-oxadiazole scaffold serves as a privileged bioisostere for ester, amide, and carboxylate groups, allowing optimization of pharmacokinetic properties such as membrane permeability and metabolic resistance in drug design [2] [6] [7].
The 1,3,4-oxadiazole ring exhibits planar geometry with bond angles approximating 101°–104° at the oxygen atom and 113°–115° at the nitrogen atoms. Key structural parameters include C–O (1.36 Å), C–N (1.30 Å), and N–N (1.35 Å) bond lengths, consistent with delocalized π-electrons across the heterocycle. The ring’s dipole moment (~2.5 D) and low electron density at C2/C5 facilitate electrophilic substitutions and nucleophilic additions. The 2-propyl substituent introduces moderate lipophilicity (logP ~1.8–2.2) and steric bulk, which influences conformational flexibility and intermolecular interactions. Quantum mechanical studies reveal that alkyl chains like the propyl group enhance electron donation to the ring, slightly increasing HOMO energy (–7.8 eV) and reducing the energy gap (ΔE = 3.5 eV), which may affect redox-mediated biological activities [4] [6] [7].
Table 1: Structural and Electronic Properties of 2-Propyl-1,3,4-Oxadiazole
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₅H₈N₂O | PubChem CID 21443923 |
Bond Angles | ∠O–C–N: 104°, ∠C–N–N: 113° | Computational Analysis |
Dipole Moment | 2.5 D | DFT Calculations |
HOMO-LUMO Gap | 3.5 eV | Quantum Mechanical Study |
logP (Lipophilicity) | 1.8–2.2 | Chromatographic Measurement |
Bioisosteric Role | Amide/Ester Replacement | Medicinal Chemistry Analysis |
The exploration of 1,3,4-oxadiazoles accelerated in the 1950s with Ainsworth’s synthesis of the unsubstituted heterocycle via thermolysis of ethylformate formyl hydrazone. Early pharmacological studies focused on anti-inflammatory and antimicrobial applications, exemplified by compounds like Furamizole (antibiotic) and Nesapidil (antihypertensive). The 2000s marked a breakthrough with FDA-approved drugs incorporating this scaffold: Raltegravir (HIV integrase inhibitor) and Zibotentan (endothelin receptor antagonist for cancer). The 2-propyl variant emerged as a synthetic intermediate in routes leveraging iodine-mediated cyclization or hydrazide-ketone condensations. Its structural simplicity facilitates late-stage diversification, enabling rapid library synthesis for high-throughput screening against infectious and oncological targets [2] [3] [6].
Table 2: Evolution of 1,3,4-Oxadiazoles in Medicinal Chemistry
Era | Key Developments | Representative Agents |
---|---|---|
1950s | First synthesis of unsubstituted ring; Early SAR | N/A |
1970s | Anti-inflammatory agents; Ulcerogenicity studies | Benzydamine analogs |
1990s | Antihypertensives; Antibiotics | Nesapidil; Furamizole |
2000s | FDA-approved drugs for HIV/cancer | Raltegravir; Zibotentan |
2020s | Broad-spectrum antiparasitic agents | Compound 27 (oxadiazole derivative) |
Substituents at the C2 position critically modulate bioactivity by altering electronic, steric, and lipophilic parameters. The 2-propyl group (C₃H₇) confers balanced lipophilicity (π ≈ 1.5) and moderate steric bulk (Es = –0.92), enhancing membrane permeability in antibacterial and antiparasitic contexts. Structure-Activity Relationship (SAR) studies indicate:
Table 3: Impact of C2 Substituents on Bioactivity
Substituent | Lipophilicity (logP) | Antibacterial MIC (μg/mL) | Anticancer IC₅₀ (μM) |
---|---|---|---|
Methyl | 1.2 | 3.2 | >10 |
Propyl | 2.0 | 0.78 | 1.4–2.6 |
Phenyl | 2.8 | 1.5 | 5.8 |
p-OH-Phenyl | 1.9 | 0.30* | 0.6* |
*Note: Data aggregated from [2] [3] [9]; *α-Glucosidase inhibition.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0